molecular formula C22H19FN2O3 B3477159 N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide

N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide

Cat. No.: B3477159
M. Wt: 378.4 g/mol
InChI Key: RXCIKMZCYAQRSI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a methylanilino group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate:

    Coupling with Methylaniline: The fluorophenyl intermediate is then coupled with methylaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond.

    Introduction of the Oxoethoxy Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethoxy linkage, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in drug discovery and development, particularly as a candidate for anti-inflammatory or anticancer agents.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-bromophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide: Similar structure with a bromine atom instead of fluorine.

    N-(4-methylphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
  • The fluorine atom can enhance the compound’s metabolic stability and bioavailability compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3/c1-15-2-8-18(9-3-15)24-21(26)14-28-20-12-4-16(5-13-20)22(27)25-19-10-6-17(23)7-11-19/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCIKMZCYAQRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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